5-Cyclopropyl-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

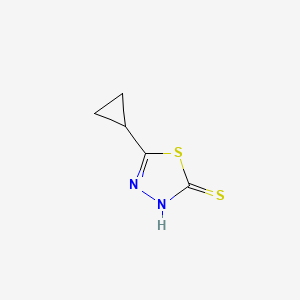

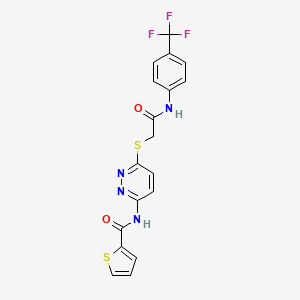

“5-Cyclopropyl-1,3,4-thiadiazole-2-thiol” is a chemical compound with the molecular weight of 158.25 . It is a derivative of the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic compound . This scaffold includes diverse physicochemical properties and is a mesoionic system associated with discrete regions of positive and negative charges leading to σ and π electrons .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-1,3,4-thiadiazole-2-thiol” is1S/C5H6N2S2/c8-5-7-6-4 (9-5)3-1-2-3/h3H,1-2H2, (H,7,8) . This indicates the presence of cyclopropyl, thiadiazole, and thiol groups in the molecule.

Scientific Research Applications

Antifungal Applications

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol derivatives have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans (P. infestans), with EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Antibacterial Applications

These compounds have also been found to exhibit moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Additionally, 2-Amino-5-cyclopropyl-1,3,4-thiadiazole is used as an antibacterial agent .

Anticancer Applications

1,3,4-Thiadiazolyl-1,2,4 derivatives have been synthesized and examined in vitro for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities .

Synthesis of Novel Glucosides

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

6. Development of New Fungicides and Bactericides The development of novel and promising fungicides and bactericides is an urgent task. 1,3,4-Thiadiazole derivatives have shown extensive biological activities, which makes them potential candidates for this purpose .

Mechanism of Action

Target of Action

Similar compounds in the 1,3,4-thiadiazole class have been reported to exhibit anticancer and antibacterial activities

Mode of Action

It’s known that the thiadiazole ring structure can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the thione group in similar compounds indicates that the reaction occurred as N-alkylation .

Biochemical Pathways

Compounds with a similar thiadiazole structure have been reported to influence various biochemical pathways, leading to their observed biological activities .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit dose-dependent anticancer activities against various cell lines .

properties

IUPAC Name |

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVMNRXWUVKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)

![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)

![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)

![5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2571101.png)

![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2571109.png)